1-Acenaphthenone, 5-amino-
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Overview
Description
1-Acenaphthenone, 5-amino- is an organic compound with the molecular formula C12H9NO. It contains a ketone group and an amino group attached to an acenaphthene framework.
Preparation Methods
The synthesis of 1-Acenaphthenone, 5-amino- can be achieved through several routes. One common method involves the oxidation of acenaphthene using various oxidizing agents . Another approach is the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Acenaphthenone, 5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The amino group allows for substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acenaphthenone, 5-amino- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and spirocyclic frameworks.
Biology: The compound’s derivatives have shown potential in biological assays and as pharmacological agents.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-Acenaphthenone, 5-amino- involves its interaction with various molecular targets. The compound can inhibit specific enzymes and alter metabolic pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
1-Acenaphthenone, 5-amino- can be compared with other similar compounds such as acenaphthoquinone and its derivatives . These compounds share a similar acenaphthene framework but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of a ketone and an amino group in 1-Acenaphthenone, 5-amino- distinguishes it from other related compounds and contributes to its specific properties and uses .
Properties
CAS No. |
69019-56-3 |
---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H9NO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6,13H2 |
InChI Key |
AEYKUOYHMOHHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Origin of Product |
United States |
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